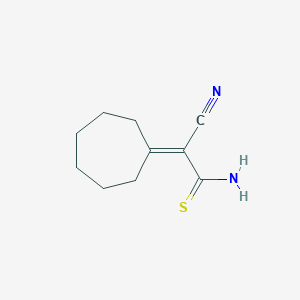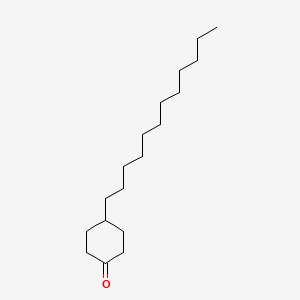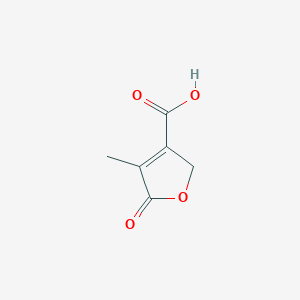![molecular formula C15H20O2S B14282667 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane CAS No. 137846-59-4](/img/structure/B14282667.png)
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is an organic compound with a complex structure that includes a cyclopentyl ring, a dioxolane ring, and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane typically involves multiple steps, starting with the preparation of the cyclopentyl and dioxolane rings. One common method involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the dioxolane ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
Applications De Recherche Scientifique
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclopentanol: A similar compound with a cyclopentyl ring and a hydroxyl group.
2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group and a carboxylic acid group.
Uniqueness
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a phenylsulfanyl group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
137846-59-4 |
|---|---|
Formule moléculaire |
C15H20O2S |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-methyl-2-(2-phenylsulfanylcyclopentyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H20O2S/c1-15(16-10-11-17-15)13-8-5-9-14(13)18-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |
Clé InChI |
BDPZJPQYTUKOOR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2CCCC2SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


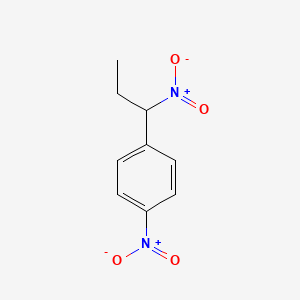
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
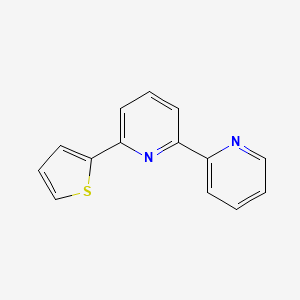
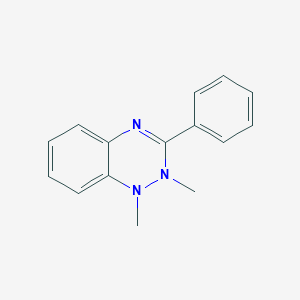
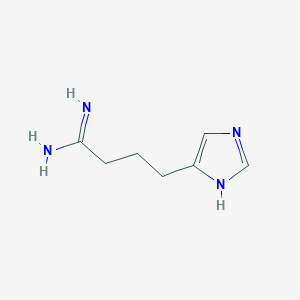
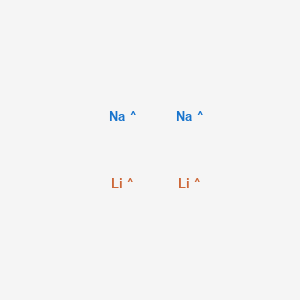
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)



